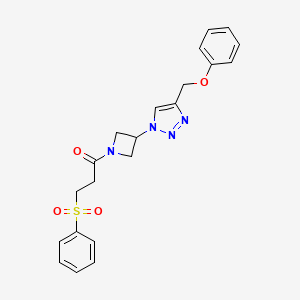
1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid, also known as FCPA, is a cyclopropane carboxylic acid derivative. It has a molecular formula of C11H11FO2 and a molecular weight of 194.2 .
Molecular Structure Analysis
The InChI code for 1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid is1S/C11H11FO2/c1-7-8(3-2-4-9(7)12)11(5-6-11)10(13)14/h2-4H,5-6H2,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 324.7±37.0 °C and a predicted density of 1.306±0.06 g/cm3 . Its pKa is predicted to be 4.12±0.20 .Applications De Recherche Scientifique
Alzheimer's Disease Research
One notable application is in the realm of Alzheimer's disease research. The compound CHF5074, a γ-secretase modulator related to the cyclopropanecarboxylic acid family, has been evaluated for its effects on β-amyloid pathology and spatial memory in transgenic mice models. This research provides valuable insights into potential therapeutic strategies for Alzheimer's disease, underscoring the compound's relevance in neuropharmacology (Imbimbo et al., 2009).
Organic Synthesis and Medicinal Chemistry
In organic synthesis, the Lewis acid-catalyzed ring-opening of activated cyclopropanes, including derivatives of cyclopropanecarboxylates, has been demonstrated to proceed with complete preservation of enantiomeric purity. This methodology has been applied to the synthesis of compounds with potential pharmacological activity, highlighting the utility of cyclopropane derivatives in the development of new therapeutic agents (Lifchits & Charette, 2008).
Fluorescence Imaging and Sensing
Furthermore, the development of fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores incorporates cyclopropane carboxylic acid derivatives. These indicators exhibit significant fluorescence enhancements upon calcium binding, offering tools for biological research and medical diagnostics (Minta, Kao, & Tsien, 1989).
Chemical Biology
In chemical biology, the development of boronic acid fluorophore/beta-cyclodextrin complex sensors for selective sugar recognition in water demonstrates the application of cyclopropane derivatives in creating sensitive and selective chemical sensors. This research has implications for diagnostics and analytical chemistry, particularly in the detection of biologically relevant molecules (Tong et al., 2001).
Mécanisme D'action
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(3-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-7-8(3-2-4-9(7)12)11(5-6-11)10(13)14/h2-4H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVUQVNVVKDIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid | |
CAS RN |
1314665-69-4 |
Source


|
| Record name | 1-(3-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,5R)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2565223.png)


![6-Chloro-N-[2-(4-ethylpiperazin-1-YL)ethyl]pyridine-2-carboxamide](/img/structure/B2565227.png)
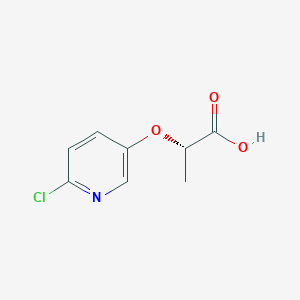
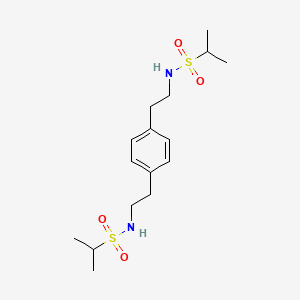
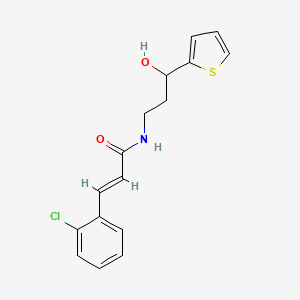
![[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2565234.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2565236.png)
![2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565237.png)
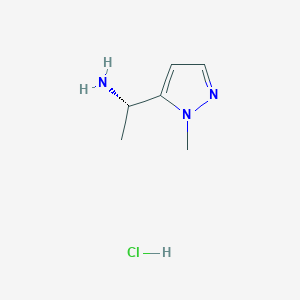
![1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene](/img/structure/B2565239.png)

